

A Comparative Guide to SBP-2 Antibody Cross-Reactivity Across Species

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Compound of Interest		
Compound Name:	SBP-2	
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For researchers in cellular biology, oncology, and endocrinology, the accurate detection of Selenocysteine Insertion Sequence Binding Protein 2 (SBP-2) is crucial for understanding the intricate process of selenoprotein synthesis. The choice of a suitable antibody with predictable cross-reactivity across different model organisms is a critical first step for any experiment. This guide provides a comparative analysis of SBP-2 antibody cross-reactivity between human, mouse, and rat species, supported by protein sequence alignment data and detailed experimental protocols.

Understanding SBP-2 and the Importance of Cross-Reactivity

SBP-2 is a key trans-acting factor essential for the incorporation of selenocysteine (Sec) into selenoproteins, a class of proteins with vital antioxidant and metabolic functions.[1] Given that much of the foundational research on cellular pathways is conducted in model organisms such as mice and rats, it is imperative for researchers to utilize antibodies that can reliably detect the orthologous proteins in human cells for translational studies. An antibody's ability to recognize a target protein across different species, known as cross-reactivity, is largely dependent on the conservation of the epitope, the specific region of the protein that the antibody binds to.

Comparative Analysis of SBP-2 Antibodies

Several commercially available antibodies are marketed for the detection of **SBP-2**. Here, we compare a selection of these antibodies based on their immunogen, validated applications, and



documented species reactivity.

Antibody Name	Host Species	lmmunog en Origin	Reported Cross- Reactivity	Validated Applicati ons	Manufact urer	Catalog Number
SBP-2 (C- 10)	Mouse	Rat	Human, Mouse, Rat	WB, IP, IF, ELISA	Santa Cruz Biotechnol ogy	sc-393651
SBP-2 (2957C2a)	Mouse	Human	Human	WB, IP	Santa Cruz Biotechnol ogy	sc-130639
anti-SBP-2	Rabbit	Human	Human, Mouse	WB, IF/IC	DLdevelop	DL96324A

Note: This table is based on information provided in the manufacturers' datasheets. Independent validation is always recommended.

The **SBP-2** (C-10) antibody, being generated against a rat epitope, demonstrates broad cross-reactivity across human, mouse, and rat, making it a versatile tool for comparative studies.[2] The rabbit polyclonal antibody from DLdevelop, raised against the full-length human protein, has also been shown to detect **SBP-2** in both human and mouse cell lysates.

Protein Sequence Alignment and Epitope Conservation

To provide a molecular basis for the observed cross-reactivity, a protein sequence alignment of SBP-2 from Homo sapiens (human), Mus musculus (mouse), and Rattus norvegicus (rat) was performed. The alignment reveals a high degree of conservation among the three species, particularly in the N-terminal region which corresponds to the epitope of the SBP-2 (C-10) antibody (amino acids 2-19 of rat SBP-2).[2]

Key Findings from Sequence Alignment:



- Overall Homology: The amino acid sequences of SBP-2 are highly conserved between human, mouse, and rat, suggesting that many antibodies raised against a specific region of the protein from one species are likely to recognize the orthologs in the others.
- Epitope Conservation: The high sequence identity in the N-terminal region provides a strong rationale for the broad cross-reactivity of antibodies targeting this domain, such as the SBP-2 (C-10) monoclonal antibody.

Experimental Protocols for Cross-Reactivity Validation

To assist researchers in validating the cross-reactivity of **SBP-2** antibodies in their own laboratories, detailed protocols for Western Blotting (WB) and Immunohistochemistry (IHC) are provided below.

Western Blotting Protocol

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.

- 1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- 2. Gel Electrophoresis and Transfer:
- Separate protein lysates on a 10% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- 3. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary **SBP-2** antibody (e.g., **SBP-2** (C-10) at a 1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.



- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC-P) Protocol

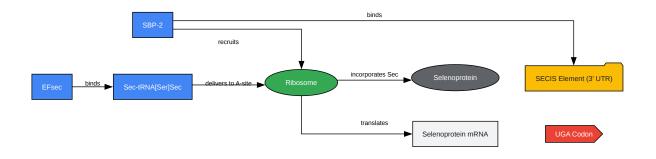
IHC is used to visualize the localization of proteins within tissue sections.

- 1. Tissue Preparation:
- Fix tissues in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm thick sections and mount on charged slides.
- 2. Deparaffinization and Rehydration:
- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
- 4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a serum-based blocking solution.
- Incubate with the primary SBP-2 antibody (e.g., SBP-2 (C-10) at a 1:200 dilution) overnight at 4°C.
- · Wash with PBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a DAB substrate.
- Counterstain with hematoxylin, dehydrate, and mount.

Visualizing the Role of SBP-2 in Selenoprotein Synthesis



To conceptualize the central role of **SBP-2**, the following diagram illustrates the workflow of selenocysteine incorporation into a growing polypeptide chain.



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Caption: Workflow of SBP-2 mediated selenocysteine incorporation.

Conclusion

The high degree of sequence conservation for **SBP-2** across human, mouse, and rat provides a solid foundation for the cross-reactivity of well-characterized antibodies. The **SBP-2** (C-10) monoclonal antibody, in particular, presents a reliable option for researchers conducting comparative studies in these species. Nevertheless, it is best practice to validate antibody performance in each specific application and tissue type. The provided protocols offer a starting point for such validation experiments, enabling robust and reproducible detection of **SBP-2** and advancing our understanding of selenoprotein biology.

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